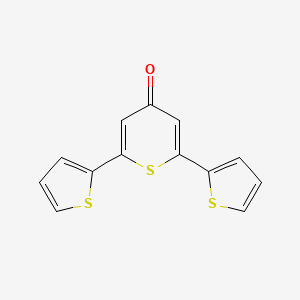

2,6-二(噻吩-2-基)-4H-噻吩-4-酮

描述

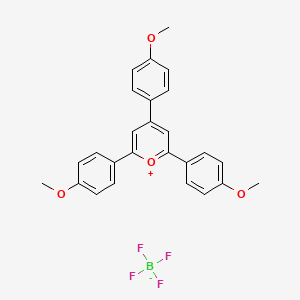

“2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” is a complex organic compound. However, there seems to be limited information available specifically about this compound. A similar compound, “4-CARBOXY-2,6-DI-THIOPHEN-2-YL-PYRANYLIUM, TETRAFLUORO BORATE”, has been mentioned in the context of early discovery research1. It’s important to note that Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

The synthesis of a similar compound, “4-(pyren-1-yl)-2,6-di(thiophen-2-yl)Pyridine (PDTP)”, has been achieved through a multicomponent Chichibabin pyridine synthesis reaction2. This involves using 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate2. However, the specific synthesis process for “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” might be different and would require further research.

Molecular Structure Analysis

The molecular structure of “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” is not explicitly mentioned in the search results. However, the structure of thiophene, a component of the compound, is a five-membered ring made up of one sulfur atom3.Chemical Reactions Analysis

The chemical reactions involving “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” are not explicitly mentioned in the search results. However, thiophene derivatives are known to undergo various types of reactions3. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives3.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” are not explicitly mentioned in the search results. However, thiophene and its derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors3. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors3.科学研究应用

合成和化学反应

噻-狄尔斯-阿尔德反应:二杂芳硫酮,包括具有噻吩-2-基环的那些,已用于与未活化的 1,3-二烯进行噻-狄尔斯-阿尔德反应,从而形成 2H-噻吩。该过程涉及立体收敛反应,并通过局部二自由基中间体假设逐步进行(Mlostoń 等人,2017)。

通过热重排形成:2H-噻吩,包括衍生物,可以通过特定化合物的热重排获得,从而形成 2H-噻吩和噻吩的混合物。该方法突出了这些化合物在不同化学环境中的灵活性(Schuijl-Laros 等人,2010)。

光解反应:已经研究了 2,6-二苯基-4H-噻吩-4-硫酮等衍生物的光解,表明了脱硫过程和复杂化合物的形成。这些研究提供了对噻吩衍生物光化学行为的见解(Ishibe 等人,1973)。

材料科学和电子学

导电聚合物和电致变色性能:含有噻吩-2-基单元的化合物已被用于合成具有潜在电致变色应用的导电聚合物。这些聚合物表现出有趣的特性,例如光谱电化学行为和结构多功能性,使其成为电子器件中的候选材料(Aydın 和 Kaya,2013)。

电容器应用:一种新型单体 2,6-二(噻吩-2-基)-3,5-双(4-(噻吩-2-基)苯基)二噻吩(3,2-b;2',3'-d)噻吩已被合成用作电活性材料。其聚合物复合材料显示出有希望的电容特性,表明其在储能技术中的潜在应用(Ates 等人,2014)。

安全和危害

The safety and hazards associated with “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” are not explicitly mentioned in the search results. It’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions of “2,6-di(thiophen-2-yl)-4H-thiopyran-4-one” are not explicitly mentioned in the search results. However, the development of new molecular fluorescent probes using varieties of luminophores and binding sites is an attractive research area due to their potential applications in analyzing environmental and biological samples2. The synthesized pyrene-conjugated hybrid ligand can serve as a potential fluorescent chemosensor for the selective and specific detection of Fe 3+ ions2.

属性

IUPAC Name |

2,6-dithiophen-2-ylthiopyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSSMHZVVNXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)